molecular formula C13H19NO3 B3130401 4-[2-(Diethylamino)ethoxy]benzoic acid CAS No. 34329-16-3

4-[2-(Diethylamino)ethoxy]benzoic acid

Cat. No. B3130401
CAS RN: 34329-16-3
M. Wt: 237.29 g/mol
InChI Key: RFZUHDIOOUSIQT-UHFFFAOYSA-N
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Description

“4-[2-(Diethylamino)ethoxy]benzoic acid” is a chemical compound. Its molecular formula is C11H15NO2 . It is related to “Diethylamino Hydroxybenzoyl Hexyl Benzoate”, which comprises 2-(4-Diethylamino-2-hydroxybenzoyl)-benzoic acid hexyl ester and is a stable UVA absorber .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the molecular formula C11H15NO2 . The structure can be further analyzed using tools like Java or Javascript .

Scientific Research Applications

Quantum Chemical Studies and Synthetic Routes

Quantum chemical studies have been conducted on the dissociation of substituted benzoic acids, including 4-substituted benzoic acids. This research provides insights into the behavior and properties of such compounds, which are essential for various scientific applications (Sainsbury, 1975). Moreover, synthetic routes for creating derivatives of benzoic acids, such as ethyl 2,4-dimethoxy-6-methylbenzoate, have been explored, offering a basis for developing related compounds like 4-[2-(Diethylamino)ethoxy]benzoic acid.

Crystalline Structures and Supramolecular Networks

The crystalline structure of alkoxy-substituted benzoic acids, including diethoxy derivatives, has been studied, providing valuable information on their packing arrangements and molecular interactions (Raffo et al., 2014). Additionally, research on supramolecular liquid-crystalline networks built through self-assembly of multifunctional hydrogen-bonding molecules, including carboxyphenoxy derivatives, highlights the potential of such compounds in creating complex network structures (Kihara et al., 1996).

Metabolism and Excretion Studies

Studies on the metabolism and excretion of compounds related to this compound, such as the UV filter Uvinul A plus®, reveal insights into the human body's processing of these chemicals. This research is crucial for understanding the biological interactions and potential applications of such compounds (Stoeckelhuber et al., 2020).

Directed Lithiation and Receptor Binding Studies

Research on directed lithiation of unprotected benzoic acids, including diethylamido functions, contributes to the understanding of chemical reactions and synthesis of benzoic acid derivatives (Bennetau et al., 1995). Furthermore, studies on receptor binding sites of compounds like [(acylamino)alkyl]benzoic acids provide insights into their potential medical applications, specifically in diabetes management (Brown & Foubister, 1984).

Organotin(IV) Complexes and Synthetic Applications

Novel Derivatives and Conductivity Studies

The synthesis and characterization of novel methoxyamino derivatives of benzoic acid, including redox behavior and acid-base properties, have been investigated. These studies contribute to the understanding of the compound's chemical properties and potential applications in various fields (Bem et al., 2018). Furthermore, studies on polyaniline doped by benzoic acid and its derivatives, such as 4-amino and 4-methoxy derivatives, provide insights into their conductivity and potential use in advanced technologies (Amarnath & Palaniappan, 2005).

properties

IUPAC Name

4-[2-(diethylamino)ethoxy]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3/c1-3-14(4-2)9-10-17-12-7-5-11(6-8-12)13(15)16/h5-8H,3-4,9-10H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFZUHDIOOUSIQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOC1=CC=C(C=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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